gamma-Heptalactone

Description

Contextualization of Gamma-Heptalactone (B89637) within Lactone Chemistry

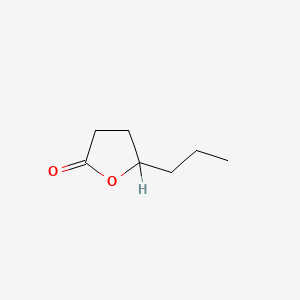

Lactones are cyclic esters, intramolecularly formed from the corresponding hydroxycarboxylic acids. This compound, with the chemical formula C7H12O2, is classified as a gamma-lactone, indicating that the ester linkage forms a five-membered ring. ymdb.ca This structure consists of four carbon atoms and one oxygen atom in the ring, with a ketone group on the carbon atom adjacent to the ring oxygen. ymdb.ca The "hepta" prefix denotes a total of seven carbon atoms in the molecule. This structure is also referred to by its systematic IUPAC name, 5-propyl-oxolan-2-one. nih.gov

Lactones are widespread in nature and contribute significantly to the aromas and flavors of many fruits, foods, and beverages. google.com Gamma-lactones, in particular, are known for their characteristic sweet, fruity, and creamy sensory profiles. fraterworks.com this compound is distinguished by its creamy, coconut-like, and nutty aroma. fraterworks.comscentree.co Like other lactones, it possesses a chiral center, meaning it can exist in two enantiomeric forms, (R) and (S), although the racemic mixture is commonly used in commercial applications as the odor of both enantiomers is similar. google.comscentree.co

Significance of this compound as a Research Subject

The significance of this compound as a research subject is multifaceted, spanning across various scientific disciplines. In the realm of food and fragrance science, it is a valuable compound for creating specific flavor and aroma profiles, particularly those requiring creamy, coconut, or nutty notes. fraterworks.comchemimpex.com Its natural occurrence in a variety of fruits and fermented products has prompted research into its biosynthetic pathways and its contribution to the sensory qualities of these products. nih.govscentree.co

Beyond its organoleptic properties, this compound serves as a key intermediate in the synthesis of more complex chemical compounds, including those with potential pharmaceutical applications. chemimpex.com Its stability and reactivity make it a useful building block in organic synthesis. chemimpex.com

Furthermore, in the field of microbiology and biotechnology, this compound has been identified as a quorum-sensing molecule in certain fungi. nih.govwestminster.ac.uk This discovery has opened up new avenues of research into microbial communication, secondary metabolite production, and potential antifungal strategies. nih.govwestminster.ac.ukmdpi.com Its influence on the production of bioactive compounds in fungi like Monascus purpureus highlights its potential for applications in the food and pharmaceutical industries. mdpi.comnih.gov

Overview of Current Research Trajectories on this compound

Current research on this compound is following several key trajectories. One major area of investigation is its role in microbial systems. Studies are actively exploring its function as a quorum-sensing molecule, regulating growth, and the production of secondary metabolites such as pigments and mycotoxins in various fungal species. nih.govwestminster.ac.ukmdpi.com For example, research has shown that the addition of this compound can significantly increase the production of Monascus pigments and monacolin K in Monascus purpureus. mdpi.comnih.gov This has implications for optimizing the industrial fermentation processes for these valuable compounds. mdpi.com

Another significant research direction is the exploration of its biosynthesis and chemical synthesis. Biotechnological production methods using microorganisms are being investigated as a more sustainable alternative to traditional chemical synthesis. scentree.comdpi.com Concurrently, new and more efficient chemical synthesis routes are being developed to meet industrial demand. dataintelo.com

Additionally, the atmospheric chemistry of this compound is a subject of recent studies. Research into its reactions with atmospheric oxidants, such as OH radicals, is providing insights into its environmental fate and its potential contribution to the formation of secondary organic aerosols and other atmospheric pollutants. sigmaaldrich.comresearchgate.net Finally, its potential applications in pest management are also being explored, with studies investigating its role as a pheromone in certain insect species. researchgate.net

Interactive Data Table: Chemical and Physical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C7H12O2 | scentree.coscent.vn |

| Molecular Weight | 128.17 g/mol | scentree.coscent.vn |

| CAS Number | 105-21-5 | nih.gov |

| IUPAC Name | 5-propyloxolan-2-one | nih.gov |

| Appearance | Colorless liquid | scentree.co |

| Density | ~0.994 - 1.000 g/mL | scentree.cochemimpex.com |

| Boiling Point | 230-231 °C | scentree.coscent.vn |

| Flash Point | 110 °C | sigmaaldrich.com |

| Solubility | Soluble in organic solvents like ethanol (B145695) and ether; limited solubility in water. | cymitquimica.com |

| Odor Profile | Sweet, creamy, coconut-like, nutty, caramel (B1170704). | fraterworks.comscentree.co |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-propyloxolan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O2/c1-2-3-6-4-5-7(8)9-6/h6H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLSVVMPLPMNWBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1CCC(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5047611 | |

| Record name | gamma-Heptalactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5047611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [Aldrich MSDS], colourless, slightly oily liquid with a coconut, sweet, malty, caramel odour | |

| Record name | gamma-Heptalactone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10459 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | gamma-Heptalactone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/40/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

miscible with alcohol and most fixed oils | |

| Record name | gamma-Heptalactone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/40/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.997-1.004 (20°) | |

| Record name | gamma-Heptalactone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/40/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

105-21-5, 57129-71-2 | |

| Record name | γ-Heptalactone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=105-21-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | gamma-Heptalactone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000105215 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2(3H)-Furanone, dihydro-5-propyl- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46352 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2(3H)-Furanone, dihydro-5-propyl- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46097 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2(3H)-Furanone, dihydro-5-propyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | gamma-Heptalactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5047611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Heptan-4-olide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.982 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | .GAMMA.-HEPTALACTONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U4XIN3U7DH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Dihydro-5-propyl-2(3H)-furanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031681 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthetic Methodologies and Precursor Chemistry of Gamma Heptalactone

Established Chemical Synthesis Pathways

Traditional chemical synthesis provides reliable and well-documented methods for the production of gamma-heptalactone (B89637). These pathways often involve straightforward organic reactions that are scalable for industrial applications.

Intramolecular Esterification of 4-Hydroxyheptanoic Acid

A primary and direct route to this compound is through the intramolecular esterification of 4-hydroxyheptanoic acid. scentree.co This reaction, known as lactonization, involves the cyclization of the linear hydroxy acid to form the stable five-membered lactone ring. The process is typically catalyzed by a strong acid, such as concentrated sulfuric acid, which protonates the carboxylic acid group, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the hydroxyl group. scentree.coyoutube.com The stability of the resulting γ-lactone drives the reaction towards the cyclic product. wikipedia.org

Reaction Scheme: Intramolecular Esterification of 4-Hydroxyheptanoic Acid

| Reactant | Catalyst | Product |

| 4-Hydroxyheptanoic Acid | Strong Acid (e.g., H₂SO₄) | This compound |

Reaction Between Acrylic Acid and Butanol

This compound can also be synthesized from the reaction of acrylic acid and butanol. scentree.co This process is conducted in the presence of an alkaline sulphate or phosphate (B84403) catalyst. scentree.co The reaction proceeds through an initial esterification to form butyl acrylate, followed by further reactions that ultimately lead to the formation of the lactone.

Novel Synthetic Routes for this compound Preparation

Recent research has focused on developing more efficient and environmentally benign synthetic methods for lactones, including this compound. These novel routes often employ advanced catalytic systems to achieve high selectivity and yield under milder conditions.

One such innovative approach involves a palladium-catalyzed tandem β-C(sp³)–H olefination/lactonization strategy. rsc.org This method allows for the one-step synthesis of γ-alkylidene lactones from readily available carboxylic acids and styrenes. rsc.org Further derivatization of these products can yield saturated gamma-lactones like this compound. rsc.org

Photocatalysis represents another modern synthetic tool. The use of photocatalysts, such as Ru(bpy)₃Cl₂, enables the synthesis of γ-lactones under mild and reproducible conditions. organic-chemistry.org Merging photocatalysis with biocatalysis, for instance using a decatungstate photocatalyst with an alcohol dehydrogenase, allows for the direct conversion of simple aldehydes and unsaturated carboxylic acids into chiral γ-lactones with high enantiomeric excess and yield. rug.nl

Overview of Novel Synthetic Approaches

| Method | Catalysts/Reagents | Key Features |

| Palladium-Catalyzed Tandem Reaction | Palladium catalyst, N-acyl sulfonamide ligand | One-step synthesis from carboxylic acids and styrenes. rsc.org |

| Photocatalysis | Ru(bpy)₃Cl₂ | Mild and reproducible reaction conditions. organic-chemistry.org |

| Photochemoenzymatic Synthesis | Decatungstate photocatalyst, Alcohol dehydrogenase | High enantiomeric excess and yield. rug.nl |

Biocatalytic and Biotechnological Production Approaches

In response to the growing demand for natural and sustainable products, biocatalytic and biotechnological methods for producing this compound have gained significant attention. These approaches utilize enzymes or whole microorganisms to catalyze the synthesis of the target molecule, often with high stereoselectivity.

Enzymatic Synthesis Pathways

Enzymes offer a highly selective and efficient means of producing lactones. The main biocatalytic routes for lactone synthesis include Baeyer–Villiger oxidations, oxidative lactonizations of diols, and the reductive cyclisation of γ- and δ-ketoesters. nih.gov

Baeyer-Villiger monooxygenases (BVMOs) are a key class of enzymes that catalyze the oxidation of cyclic ketones to their corresponding lactones. nih.govacs.org While this is more directly applicable to cyclic precursors, other enzymatic pathways can be tailored for this compound synthesis. For example, the reductive cyclisation of a γ-ketoester involves the reduction of the keto group to a hydroxyl group by an alcohol dehydrogenase, which then spontaneously cyclizes to form the lactone. nih.gov

Microbial Fermentation and Biotransformation Techniques

Microbial systems provide a powerful platform for the production of gamma-lactones through fermentation and biotransformation. google.com Genetically modified microorganisms, such as bacteria and yeasts, can be engineered to synthesize lactones de novo or to biotransform specific precursor molecules. google.com

One common biotransformation approach involves the use of microorganisms that possess the necessary enzymatic machinery for lactone production. For instance, various yeast species, such as Yarrowia lipolytica, are known to produce gamma-decalactone from ricinoleic acid through the β-oxidation pathway. mdpi.com A similar principle can be applied to produce this compound by providing a suitable fatty acid substrate.

The process often involves the hydroxylation of a carboxylic acid at the C4 position by a cytochrome P450 enzyme, forming a 4-hydroxy carboxylic acid. google.comwipo.int This intermediate then undergoes spontaneous or acid-catalyzed lactonization to yield the corresponding gamma-lactone. google.com Strains of Aspergillus and Mortierella have been shown to stereoselectively hydroxylate fatty acids to produce gamma-lactones. google.com Furthermore, Aspergillus nidulans has been identified as an endogenous producer of this compound. researchgate.netnih.gov

The efficiency of these biotransformation processes can be enhanced by optimizing fermentation conditions and by using techniques such as cell permeabilization to improve substrate and product transfer across the cell membrane. nih.gov

Microorganisms in Gamma-Lactone Production

| Microorganism | Substrate/Pathway | Key Outcome |

| Yarrowia lipolytica | Ricinoleic Acid (for γ-decalactone) | Biotransformation via β-oxidation. mdpi.com |

| Aspergillus sp. | C5-C20 Fatty Acids | Stereoselective hydroxylation at C4. google.com |

| Mortierella sp. | C5-C20 Fatty Acids | Stereoselective hydroxylation at C4. google.com |

| Aspergillus nidulans | Endogenous Production | Natural synthesis of this compound. researchgate.netnih.gov |

Optimization of Bio-based Precursor Utilization for this compound

The efficient biotechnological production of this compound is highly dependent on the optimization of fermentation conditions to maximize the conversion of bio-based precursors. Key parameters that influence the yield and productivity of gamma-lactones include the choice of microorganism, medium composition, pH, temperature, aeration, and agitation. While specific research on this compound is limited, extensive studies on analogous lactones, such as gamma-decalactone, provide valuable insights into the optimization strategies applicable to C7 lactone synthesis.

Microorganisms such as yeasts, particularly species of Yarrowia, Candida, Saccharomyces, and Lindnera, are widely employed for the biotransformation of fatty acids and their derivatives into lactones. The selection of the microbial strain is critical, as their metabolic pathways and tolerance to substrate and product concentrations vary significantly.

Optimization of the fermentation medium is a crucial step to enhance precursor utilization. This involves identifying the most suitable carbon and nitrogen sources, as well as the concentration of essential minerals and growth factors. Statistical methods, such as Response Surface Methodology (RSM), are often employed to systematically optimize these parameters. For instance, in the production of gamma-aminobutyric acid (GABA)-rich soy sauce, RSM was used to optimize inoculum percentage, pH, and agitation speed, resulting in a 36% increase in GABA production compared to non-optimized conditions. A similar approach can be applied to this compound production to identify the optimal combination of medium components and process parameters.

Physical parameters during fermentation play a pivotal role in microbial growth and metabolic activity. The optimal temperature for lactone production by yeasts is generally between 25°C and 30°C. The pH of the medium also significantly affects enzyme activity and nutrient uptake, with optimal values typically ranging from 5 to 7 for yeast-based biotransformations. researchgate.net Aeration and agitation are critical for supplying sufficient oxygen for the aerobic beta-oxidation pathway, which is central to lactone formation from fatty acid precursors. Inadequate oxygen supply can limit the rate of bioconversion and lead to the formation of unwanted byproducts.

The following interactive data table summarizes key fermentation parameters and their typical optimal ranges for gamma-lactone production by yeasts, based on studies of related lactones.

Advanced Precursor Chemistry for this compound

The development of advanced precursor chemistry is pivotal for enhancing the efficiency and selectivity of this compound synthesis. This involves the design and use of novel starting materials that can be more readily converted into the target lactone through biocatalytic or chemical routes.

Development of Glyceride Ester Precursors for Lactone Release

Glyceride esters, particularly triglycerides, are attractive precursors for lactone production due to their natural abundance in vegetable oils and animal fats. The enzymatic hydrolysis of triglycerides by lipases releases fatty acids, which can then serve as substrates for lactone synthesis. A key area of research is the development of structured lipids and modified triglycerides to control the release of specific fatty acids, thereby directing the biosynthetic pathway towards a desired lactone.

For instance, triheptanoin, a triglyceride composed of three heptanoic acid molecules, can be synthesized and used as a direct precursor for intermediates in the synthesis of C7 compounds. Upon hydrolysis by lipases, it releases heptanoic acid, which can then be biotransformed into 4-hydroxyheptanoic acid, the immediate precursor to this compound. The synthesis of such structured triglycerides can be achieved through direct esterification of glycerol with the desired fatty acid. google.comresearchgate.net

Lipase-catalyzed interesterification is another powerful tool for creating structured triglycerides. This process allows for the rearrangement of fatty acids on the glycerol backbone, enabling the incorporation of specific fatty acids, such as heptanoic acid, at defined positions. nih.govnih.gov This approach offers the potential to design glyceride precursors that are optimized for enzymatic hydrolysis and subsequent biotransformation.

Investigation of Hydroxy Fatty Acids as Biosynthetic Precursors

Hydroxy fatty acids are direct precursors for the formation of lactones through intramolecular esterification. The biotechnological production of gamma-lactones often relies on the biotransformation of hydroxy fatty acids by microorganisms. For example, the production of gamma-decalactone from ricinoleic acid (12-hydroxy-9-octadecenoic acid) by Yarrowia lipolytica is a well-established process. mdpi.com This process involves the shortening of the fatty acid chain via the β-oxidation pathway to yield 4-hydroxydecanoic acid, which then lactonizes to gamma-decalactone.

A similar strategy can be envisioned for this compound, starting from a suitable hydroxy fatty acid. The key challenge lies in the natural availability of a C7 or longer-chain hydroxy fatty acid that can be efficiently converted to 4-hydroxyheptanoic acid. Research into the enzymatic hydroxylation of fatty acids offers a promising avenue to generate these precursors. Unspecific peroxygenases have been shown to selectively hydroxylate C8-C12 fatty acids at the C4 and C5 positions, leading to the formation of γ- and δ-lactones. nih.gov The application of such enzymes to heptanoic acid or longer-chain fatty acids could provide a direct route to 4-hydroxyheptanoic acid.

The following interactive data table outlines various hydroxy fatty acids and their potential as precursors for different gamma-lactones through microbial β-oxidation.

Engineering of Biological Pathways for Precursor Accumulation

Metabolic engineering of microbial hosts presents a powerful strategy for the overproduction of this compound precursors. By modifying the genetic makeup of microorganisms like Saccharomyces cerevisiae or Yarrowia lipolytica, it is possible to redirect metabolic fluxes towards the synthesis and accumulation of 4-hydroxyheptanoic acid or its precursors.

One key target for metabolic engineering is the β-oxidation pathway. In its natural function, this pathway degrades fatty acids completely to acetyl-CoA. However, by deleting or modifying key genes in this pathway, it can be truncated to accumulate intermediates of a desired chain length. For example, engineering the β-oxidation pathway in Y. lipolytica has been successfully used to enhance the production of conjugated linoleic acid and methyl ketones by preventing the degradation of the target molecules. nih.govnih.gov A similar approach could be employed to block the β-oxidation pathway after the formation of a C7 intermediate, leading to the accumulation of a precursor for this compound.

Another strategy involves the heterologous expression of enzymes that can synthesize the desired precursor. For instance, expressing a fatty acid hydroxylase with specificity for C7 or a related chain length could enable the direct conversion of cellular fatty acids to the corresponding hydroxy fatty acid. The subsequent action of the native β-oxidation pathway would then lead to the formation of 4-hydroxyheptanoic acid.

The following interactive data table summarizes potential metabolic engineering strategies for the accumulation of this compound precursors.

Reaction Mechanisms and Atmospheric Chemistry of Gamma Heptalactone

Oxidative Degradation Pathways in the Atmosphere

The primary daytime oxidant in the troposphere is the hydroxyl radical (•OH), which plays a significant role in the atmospheric degradation of γ-heptalactone. copernicus.org In certain environments, such as marine and coastal regions or highly industrialized areas, chlorine atoms (Cl) can also be important oxidants. researchgate.netresearchgate.net

Reaction with Hydroxyl Radicals (•OH)

The atmospheric degradation of γ-heptalactone is primarily initiated by its reaction with hydroxyl radicals. sigmaaldrich.comacs.org This reaction proceeds via hydrogen atom abstraction, leading to the formation of various products through complex, multi-step mechanisms. researchgate.net

Experimental studies have identified and quantified several key products from the reaction of γ-heptalactone with •OH radicals in the presence of nitrogen oxides (NOx). A study conducted at (298 ± 2) K and atmospheric pressure identified the following products with their corresponding formation yields:

Peroxy n-butyryl nitrate (B79036) (PnBN): (56 ± 2)% researchgate.netresearchgate.netnih.gov

Peroxy propionyl nitrate (PPN): (30 ± 1)% researchgate.netresearchgate.netnih.gov

Succinic anhydride (B1165640): (35 ± 1)% researchgate.netresearchgate.netnih.gov

These products were identified and quantified using in situ Fourier-transform infrared (FTIR) spectroscopy. researchgate.netnih.gov

Table 1: Reaction Products of γ-Heptalactone with •OH Radicals

| Reaction Product | Molar Formation Yield (%) |

|---|---|

| Peroxy n-butyryl nitrate (PnBN) | 56 ± 2 |

| Peroxy propionyl nitrate (PPN) | 30 ± 1 |

The formation of the observed products from the reaction of γ-heptalactone with •OH radicals can be explained by a postulated gas-phase oxidation mechanism. researchgate.netnih.gov The initial step is the abstraction of a hydrogen atom from the γ-heptalactone molecule by the •OH radical. The resulting alkyl radical then reacts with molecular oxygen (O2) to form a peroxy radical (RO2). In the presence of nitric oxide (NO), the peroxy radical can react to form an alkoxy radical (RO). researchgate.net The subsequent reactions of the alkoxy radical determine the final product distribution.

The formation of peroxy n-butyryl nitrate and peroxy propionyl nitrate occurs through ring-opening pathways, while the formation of succinic anhydride is a result of a ring-preserving pathway. researchgate.netresearchgate.net

The structure of γ-heptalactone presents several sites for hydrogen atom abstraction. Structure-activity relationship (SAR) estimations suggest that the positions with the highest probability for H-abstraction are the carbons adjacent to the ether oxygen of the ring. researchgate.net The identification of the reaction products, particularly succinic anhydride, supports the increased reactivity of the C5 site (the carbon atom adjacent to the ring oxygen and part of the ethyl group). researchgate.netnih.gov This indicates that H-abstraction at this site is a significant pathway in the atmospheric degradation of γ-heptalactone. researchgate.net

The degradation of γ-heptalactone initiated by •OH radicals proceeds through both ring-preserving and ring-opening pathways. researchgate.netnih.gov

Ring Preservation: The formation of succinic anhydride is a key indicator of a degradation path that maintains the cyclic structure of the initial alkoxy radical. researchgate.net This pathway involves H-abstraction from the γ-carbon of the ring. researchgate.net

Ring Opening: The formation of peroxy n-butyryl nitrate and peroxy propionyl nitrate signifies that ring-opening mechanisms are also at play. researchgate.netresearchgate.net These pathways involve the fragmentation of the alkoxy radical, leading to the formation of smaller, linear acyl peroxy nitrates. researchgate.net

Reaction with Chlorine Atoms (Cl)

In addition to reacting with •OH radicals, γ-heptalactone can also be degraded by chlorine atoms, which can be present in significant concentrations in marine and coastal areas, as well as in continental regions with industrial activity. researchgate.netresearchgate.netresearchgate.net The reaction with chlorine atoms also proceeds via hydrogen abstraction. copernicus.org

A product study of the reaction between γ-heptalactone and Cl atoms revealed that succinic anhydride is the main degradation product. researchgate.net This indicates that the oxidation channel that preserves the ring structure is the primary fate of the alkoxy radicals formed in this reaction. researchgate.net Other identified products include butanoic and propanoic acids, which have significant acidification potentials. researchgate.net

Identification of Oxidation Products (e.g., Succinic Anhydride, Butanoic Acid, Propanoic Acid)

Experimental studies have identified several key oxidation products resulting from the reaction of gamma-heptalactone (B89637) with •OH radicals in the presence of nitrogen oxides (NOx). acs.org The formation of these products provides insight into the complex mechanisms governing GHL's atmospheric breakdown.

The major identified products include:

Succinic Anhydride: This cyclic dicarboxylic anhydride is a significant product, indicating that a portion of the reaction proceeds while preserving the ring structure. It is formed with a molar yield of (35 ± 1)%. acs.org

Peroxyacyl Nitrates (PANs): Ring-opening pathways lead to the formation of various peroxyacyl nitrates. For this compound, the primary PANs identified are peroxy n-butyryl nitrate (PnBN) and peroxypropionyl nitrate (PPN), with formation yields of (56 ± 2)% and (30 ± 1)%, respectively. acs.org

Carboxylic Acids: While direct yields from the •OH reaction are not specified in the primary literature, the degradation of lactones in the atmosphere is known to produce carboxylic acids. In studies of the reaction of GHL with chlorine atoms, both butanoic acid and propanoic acid were identified as reaction products, noted for their significant acidification potentials. researchgate.net These acids are formed through pathways involving the fragmentation of the carbon skeleton following the initial oxidation step.

The following table summarizes the quantified product yields from the gas-phase reaction of this compound with •OH radicals at 298 K.

| Product | Chemical Formula | Molar Formation Yield (%) | Reference |

|---|---|---|---|

| Peroxy n-butyryl nitrate (PnBN) | C₄H₇NO₅ | 56 ± 2 | acs.org |

| Succinic Anhydride | C₄H₄O₃ | 35 ± 1 | acs.org |

| Peroxypropionyl nitrate (PPN) | C₃H₅NO₅ | 30 ± 1 | acs.org |

Predominant Degradation Channels and Ring Maintenance

The atmospheric degradation of this compound initiated by •OH radicals proceeds through competing reaction channels that involve either the preservation or the opening of the lactone ring. acs.orgresearchgate.net The nature of the identified products confirms that both pathways are significant.

Ring Maintenance Channel: The formation of succinic anhydride, which retains a cyclic structure, is direct evidence of a ring-preserving degradation channel. researchgate.netresearchgate.net This pathway is believed to occur following the abstraction of a hydrogen atom from the tertiary carbon (C5) adjacent to the ring oxygen. acs.orgresearchgate.net The resulting alkoxy radical undergoes further reactions that lead to the formation of the stable succinic anhydride molecule. This oxidation channel represents a major sink for the alkoxy radicals formed during GHL degradation. researchgate.net

Ring-Opening Channels: The detection of acyclic products, specifically peroxy n-butyryl nitrate (PnBN) and peroxypropionyl nitrate (PPN), demonstrates the importance of ring-opening mechanisms. researchgate.net These pathways involve the cleavage of the ester ring, followed by fragmentation and reaction with nitrogen dioxide (NO₂) in polluted environments. researchgate.net The formation of these smaller, oxygenated products highlights the substantial transformation the GHL molecule undergoes during its atmospheric oxidation.

The competition between these channels is a key factor in determining the ultimate environmental impact of this compound emissions.

Interactions with Other Tropospheric Oxidants (e.g., O₃, NO₃)

Currently, there are no experimentally determined rate constants for the reaction of this compound with O₃ and NO₃. However, data for analogous saturated lactones and other cyclic esters suggest that these reactions are significantly slower than the reaction with •OH radicals. copernicus.org For instance, studies on similar compounds show that the atmospheric lifetime with respect to reaction with O₃ can be on the order of years. researchgate.net The reaction with the nitrate radical, a key nighttime oxidant, is also expected to be a minor loss process for saturated esters like this compound compared to the •OH reaction. copernicus.org Therefore, it is concluded that the dominant atmospheric removal process for this compound is the daytime reaction with hydroxyl radicals. copernicus.org

Formation of Atmospheric Pollutants

The atmospheric degradation of this compound is a source of several secondary pollutants that can adversely affect air quality and ecosystem health.

Contribution to Peroxyacyl Nitrates (nPANs) Formation

A significant outcome of the oxidation of this compound in NOx-rich environments is the formation of peroxyacyl nitrates (nPANs). acs.orgresearchgate.net As identified in laboratory studies, the reaction yields significant quantities of peroxy n-butyryl nitrate (PnBN) and peroxypropionyl nitrate (PPN). acs.org

nPANs are important secondary pollutants in the troposphere. They are phytotoxic and act as potent eye irritants. researchgate.net Furthermore, due to their thermal stability at lower temperatures, they can be transported over long distances, acting as reservoirs of nitrogen oxides (NOx). researchgate.netresearchgate.net The subsequent thermal decomposition of nPANs in remote areas can release NOx, contributing to ozone formation far from the original emission sources. researchgate.net

Association with Secondary Organic Aerosols (SOA)

This compound is known to be associated with the formation of secondary organic aerosols (SOA). researchgate.netresearchgate.net SOA consists of fine particulate matter formed in the atmosphere from the oxidation of VOCs, and it has significant impacts on climate and human health. copernicus.org this compound has been identified as a component in ambient SOA, and studies have shown that the photooxidation of other lactones, such as γ-butyrolactone and γ-valerolactone, leads to SOA formation. researchgate.netresearchgate.netdntb.gov.ua

The oxidation products of this compound, such as succinic anhydride and carboxylic acids, have lower volatility than the parent compound and can partition from the gas phase to the particle phase, contributing to SOA mass. While specific SOA yield data for this compound is limited, its chemical structure and known oxidation products suggest it is a potential precursor to SOA.

Atmospheric Implications of this compound Degradation

The atmospheric degradation of this compound has several important environmental implications, primarily related to the formation of photochemical smog, acid deposition, and secondary organic aerosols. researchgate.netresearchgate.net

The reaction with •OH radicals is the main atmospheric loss process, with a calculated atmospheric lifetime of approximately 1.3 days (assuming a global average •OH concentration of 1 x 10⁶ molecules cm⁻³). eurochamp.orgmdpi.com This relatively short lifetime indicates that this compound will be removed from the atmosphere close to its emission sources.

The degradation products play a key role in air pollution:

Photochemical Ozone Creation: The carbonyl products formed during the degradation of lactones have been shown to have Photochemical Ozone Creation Potentials (POCP) in the range of 59-70. researchgate.net This indicates a high potential to contribute to the formation of ground-level ozone, a major component of photochemical smog. bregroup.com

NOx Reservoir and Transport: The formation of stable nPANs like PnBN and PPN allows for the long-range transport of NOx, impacting ozone concentrations on a regional scale. researchgate.netresearchgate.net

Acidification: The formation of butanoic and propanoic acids contributes to atmospheric acidity and has the potential to lead to acid deposition. researchgate.net

Aerosol Formation: The contribution to SOA mass affects the Earth's radiative balance and can have adverse health effects. copernicus.orgresearchgate.net

Biological and Biochemical Activities of Gamma Heptalactone

Role as a Quorum-Sensing Molecule

Gamma-heptalactone (B89637) functions as a quorum-sensing molecule (QSM), a type of chemical signal that microorganisms use to communicate and coordinate behavior based on population density. researchgate.netmdpi.comnih.govresearchgate.netnih.gov This cell-to-cell communication relies on the diffusion of these small molecules, which, upon reaching a critical concentration, trigger coordinated changes in gene expression across the entire population. researchgate.netnih.gov In the fungal kingdom, lactone-containing compounds, including this compound, are recognized as key signaling molecules. nih.govmdpi.comnih.govwestminster.ac.uk

Regulation of Microbial Growth and Behavior (e.g., Aspergillus nidulans)

The fungus Aspergillus nidulans endogenously produces this compound, particularly at high cell densities. researchgate.netnih.govnih.gov When this molecule is introduced to cultures at low cell density, it significantly alters the organism's growth and behavior. researchgate.netnih.govwestminster.ac.uk Research demonstrates that the addition of this compound to low-density A. nidulans cultures eliminates the typical lag phase of growth and promotes an earlier entry into the deceleration phase. nih.govwestminster.ac.ukaimspress.com This alteration in the growth cycle is associated with a 16.3% reduction in the final cell dry weight. nih.govwestminster.ac.uk Furthermore, the presence of this compound has been observed to increase mycelial branching and spore formation in the fungus. mdpi.com

| Parameter | Observed Effect | Reference |

|---|---|---|

| Growth Lag Phase | Abolished in low-density cultures | nih.govwestminster.ac.ukaimspress.com |

| Final Cell Dry Weight | 16.3% decrease | nih.govwestminster.ac.uk |

| Penicillin Production (Marker Gene Expression) | 37.8% increase | nih.govwestminster.ac.uk |

| Penicillin Production (Wild-Type Strain) | 31.9% increase | mdpi.comnih.gov |

| Morphology | Increased mycelial branching and spore formation | mdpi.com |

Modulation of Secondary Metabolite Production

As a QSM, this compound plays a crucial role in regulating the synthesis of secondary metabolites, which are compounds not directly involved in the normal growth, development, or reproduction of an organism.

This compound has been shown to induce and enhance the production of the antibiotic penicillin in A. nidulans. mdpi.commdpi.comnih.govaimspress.com Studies using a reporter gene construct (ipnA::lacZ) as a marker for penicillin synthesis reported a 37.8% increase in its expression following treatment with this compound. nih.govwestminster.ac.uk In experiments with a wild-type A. nidulans strain, the addition of the compound stimulated penicillin production by 31.9%. mdpi.comnih.gov This enhancement is linked to the upregulation of genes related to the penicillin biosynthesis pathway when compared to untreated control groups. mdpi.com

In the fungus Monascus purpureus, this compound significantly influences the production of both Monascus pigments (MPs) and the cholesterol-lowering agent, Monacolin K (MK). mdpi.comresearchgate.net The exogenous addition of 50 μM of this compound to M. purpureus cultures led to maximal yields of MPs, with increases of 115.70% for yellow pigments, 141.52% for orange pigments, and 100.88% for red pigments. mdpi.comresearchgate.net

For Monacolin K, a lower concentration of 25 μM this compound was found to be optimal, resulting in a 62.38% increase in yield, reaching a concentration of 187.44 mg/L. mdpi.comresearchgate.net This metabolic modulation is supported by gene expression analysis, which revealed a significant upregulation of genes involved in the biosynthesis of both MPs (e.g., MpPKS5, MpFasA2, mpp genes) and MK (e.g., mok genes). mdpi.comresearchgate.net Morphologically, mycelia treated with this compound exhibited more folds and swelling. mdpi.comresearchgate.net

| Metabolite | Optimal γ-Heptalactone Concentration | Percentage Increase in Yield | Reference |

|---|---|---|---|

| Yellow Pigments | 50 μM | 115.70% | mdpi.comresearchgate.net |

| Orange Pigments | 50 μM | 141.52% | mdpi.comresearchgate.net |

| Red Pigments | 50 μM | 100.88% | mdpi.comresearchgate.net |

| Monacolin K (MK) | 25 μM | 62.38% | mdpi.comresearchgate.net |

Mechanisms of Quorum Sensing in Fungi

The mechanism of quorum sensing in fungi, while still being elucidated, involves the production and detection of QSMs like this compound to regulate gene expression in a population-density-dependent manner. researchgate.netnih.govaimspress.com In A. nidulans, this compound is produced at high cell densities and acts on low-density populations to alter their physiological state. researchgate.netnih.gov In M. purpureus, the compound is believed to function in a "population-sensing-like manner." mdpi.com Its addition leads to the upregulation of key regulatory genes, including laeA, a global regulator of secondary metabolism, and brlA and wetA, which are involved in fungal development and sporulation. mdpi.com This indicates that this compound can trigger a complex regulatory cascade that impacts both fungal morphology and metabolic output.

Enzymatic Interactions and Metabolism

The enzymatic processes related to this compound involve both its biosynthesis and its degradation. The biosynthesis of lactones in microorganisms is generally understood to originate from fatty acid metabolic pathways, involving steps of β-oxidation and subsequent lactonization to form the characteristic ring structure. mdpi.com

While the specific enzymatic pathway for the metabolism of this compound within its producing organisms is not fully detailed, other microorganisms have demonstrated the ability to degrade it. westminster.ac.uk For instance, bacteria such as Rhodococcus erythropolis can utilize this compound as a carbon and energy source, indicating a defined catabolic pathway. mdpi.com The enzymatic breakdown of lactone rings is carried out by enzymes known as lactonases. westminster.ac.uksigmaaldrich.comsigmaaldrich.com These enzymes represent a key mechanism for disrupting fungal quorum sensing, a process termed "quorum quenching," and are a subject of research for developing novel antifungal strategies. sigmaaldrich.comsigmaaldrich.com

Hydrolysis by Lactonase Enzymes

Lactonases are a class of enzymes that catalyze the hydrolysis of the ester bond within a lactone ring, resulting in the formation of the corresponding linear hydroxy acid. ontosight.aiwikipedia.org This enzymatic action is a key mechanism in the biological degradation of lactone compounds, including this compound (γ-heptalactone). The hydrolysis of the γ-lactone ring prevents these molecules from acting as signaling agents in processes like quorum sensing (QS). wikipedia.org

The process can be carried out by various microorganisms and enzymes with lactonase activity. googleapis.comgoogle.com For instance, enzymes from the paraoxonase (PON) family, particularly PON1 and PON3, exhibit high specificity in hydrolyzing lipophilic five-membered (γ-lactone) and six-membered (δ-lactone) rings. mdpi.com The hydrolysis of γ-heptalactone involves the addition of a water molecule across the ester bond, effectively opening the ring structure. wikipedia.org This reaction is not only a catabolic process but also a detoxification mechanism in various biological systems. ontosight.ai Recent studies have demonstrated that enzymes with different primary functions, such as the metallo-β-lactamase NDM-1 and the organophosphate hydrolase His6-OPH, also possess the ability to efficiently hydrolyze γ-heptalactone. nih.govcolab.wsnih.gov

Characterization of Enzyme Catalytic Characteristics (e.g., NDM-1, AiiA, His6-OPH)

The catalytic efficiency of various enzymes in hydrolyzing γ-heptalactone has been a subject of detailed investigation. A 2024 study systematically characterized the lactonase activity of three distinct enzymes—bacterial lactonase AiiA, metallo-β-lactamase (MBL) NDM-1, and organophosphate hydrolase His6-OPH—against γ-heptalactone. nih.govnih.gov This research demonstrated for the first time the efficient hydrolysis of γ-heptalactone by all three enzymes. nih.govcolab.wsresearchgate.net

The study revealed significant differences in their catalytic performance. The hydrolysis efficiency (k_eff) descended in the order of NDM-1 > AiiA > His6-OPH. nih.govsemanticscholar.org Notably, the MBL NDM-1 was the most effective, hydrolyzing γ-heptalactone 7.5 times more efficiently than lactonase AiiA and 57.5 times more efficiently than His6-OPH. nih.govmdpi.com Furthermore, combining enzymes, such as NDM-1 and AiiA, was found to increase the degree of γ-heptalactone hydrolysis by up to 2.5 times compared to the individual enzymes. nih.govsemanticscholar.org

The catalytic characteristics from this research are summarized below.

| Enzyme | K_m (mM) | V_max (µM/min) | k_eff (k_cat/K_m) (M⁻¹s⁻¹) |

|---|---|---|---|

| NDM-1 | 0.19 ± 0.02 | 2.3 ± 0.2 | (2.2 ± 0.2) x 10² |

| AiiA | 1.1 ± 0.1 | 1.9 ± 0.2 | (2.9 ± 0.3) x 10¹ |

| His6-OPH | 3.8 ± 0.4 | 1.2 ± 0.1 | (3.8 ± 0.4) x 10⁰ |

Microbial Strategies for Lactone Metabolization

Microorganisms have developed various strategies to metabolize lactone-containing compounds, often utilizing them as sources of carbon and energy. nih.gov A prominent example is the soil bacterium Rhodococcus erythropolis, which employs a γ-lactone catabolic pathway to cleave the lactone bond of compounds that have a γ-butyrolactone ring linked to an alkyl or acyl chain. mdpi.com The resulting aliphatic products are then activated and channeled into the fatty acid metabolism pathway. mdpi.com This bacterium can assimilate γ-heptalactone, leading to the rapid disappearance of the compound from the surrounding environment. nih.gov

The expression of this catabolic pathway in R. erythropolis is induced by the presence of γ-lactones themselves, which are likely sensed by a TetR-like transcriptional regulator. mdpi.com This allows the bacterium to respond to and metabolize not only simple lactones but also more complex N-acyl-homoserine lactone (NAHSL) signaling molecules used in quorum sensing. mdpi.com Fungi also produce and metabolize lactones. nih.govwestminster.ac.uk For instance, Aspergillus nidulans endogenously produces γ-heptalactone, which regulates its own growth and the production of secondary metabolites. csic.es Other fungi, like various species of Trichoderma, can degrade NAHSLs through lactonase activity and then rapidly metabolize the resulting ring-opened product. nih.govjst.go.jp The ability to metabolize these signaling molecules is not yet fully understood but represents a key area of microbial interaction and competition. nih.gov

Biocontrol Applications and Quorum Quenching

Disruption of Pathogen Quorum Sensing Communication

This compound has emerged as a key molecule in biocontrol strategies aimed at disrupting the cell-to-cell communication, or quorum sensing (QS), of pathogenic bacteria. nih.gov This strategy, known as quorum quenching (QQ), targets the signaling systems that many pathogens, such as Pectobacterium atrosepticum (a cause of potato soft rot), use to coordinate the expression of virulence factors. mdpi.comresearchgate.net

The application of γ-heptalactone acts as a "biostimulant," promoting the growth of native soil bacteria that can degrade QS signal molecules. mdpi.comasm.org Specifically, treatment with γ-heptalactone has been shown to stimulate the proliferation of Rhodococcus erythropolis populations in the potato rhizosphere. nih.govasm.org This bacterium produces enzymes that degrade the N-acyl-homoserine lactone (NAHSL) signals used by Pectobacterium. mdpi.com By breaking down these signals, the communication required for a coordinated attack on the host plant is disrupted, leading to a reduction in disease symptoms. mdpi.comresearchgate.net This approach has been identified as a novel and innovative strategy for protecting crops against pathogens whose virulence is controlled by QS. asm.orgnih.gov Studies have shown that γ-lactone-stimulated R. erythropolis can effectively reduce maceration symptoms in potato tubers. mdpi.com

Impact on Microbial Diversity in the Rhizosphere

The introduction of this compound into the soil, particularly the rhizosphere (the area around plant roots), has a significant, albeit temporary, impact on the local microbial community. mdpi.comasm.org By acting as a biostimulant, γ-heptalactone selectively promotes the growth of microorganisms capable of its degradation. nih.gov This leads to a marked shift in the structure and diversity of the bacterial populations. nih.gov

In studies involving potato plants grown in hydroponic systems, treatment with γ-heptalactone led to a strong increase in the population of NAHSL-degrading bacteria, with Rhodococcus erythropolis becoming the dominant culturable quorum-quenching species. mdpi.comasm.org In one experiment, the addition of γ-heptalactone increased the proportion of NAHSL degraders to as much as 60% of the total culturable bacteria. mdpi.com This biostimulation gives these specific bacteria a competitive advantage in colonizing the plant roots. mdpi.comasm.org However, this alteration of microbial diversity is transient; the effect diminishes as the γ-lactone is assimilated and disappears from the environment. mdpi.comasm.org

Broader Biological Functions of Lactones and Lactone-Degrading Enzymes

Lactones as a chemical class are widely distributed in nature and exhibit a vast range of biological activities. ontosight.aiuwm.edu.pl Many are natural products found in plants and microorganisms, where they can function as signaling molecules, defense compounds, or flavor and aroma constituents. ontosight.aiuwm.edu.pl The biological functions of lactones are diverse, including antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer properties. uwm.edu.plnih.govnih.gov For example, sesquiterpene lactones, a large group of natural compounds, are known for their potent antitumor and anti-inflammatory effects. nih.govcore.ac.uk The bioactivity of many lactones is attributed to the γ-lactone ring, which can react with biological macromolecules like enzymes and receptors, thereby modulating cellular functions. uwm.edu.plcore.ac.uk

Correspondingly, lactone-degrading enzymes, or lactonases, play crucial roles across biology. nih.govwestminster.ac.uk Their primary function is the hydrolysis of the lactone ring, which can serve multiple purposes. ontosight.aiwikipedia.org In the context of quorum quenching, these enzymes are powerful tools for disrupting bacterial communication and controlling virulence, making them promising candidates for anti-infective therapies. nih.govmicrobiologyresearch.org Enzymes like AiiA from Bacillus thuringiensis are well-studied for their ability to inactivate the QS signals of pathogens. nih.gov Beyond quorum quenching, lactone-degrading enzymes are involved in detoxification pathways, breaking down potentially harmful lactone compounds. ontosight.aimdpi.com They are also essential in metabolic pathways, allowing microorganisms to utilize lactones as a food source. nih.govmdpi.com The study of these enzymes is critical for understanding microbial ecology, developing new antimicrobial strategies, and harnessing their catalytic potential for industrial applications. mdpi.comnih.gov

Stereochemistry and Enantiomeric Studies of Gamma Heptalactone

Isomerism and Asymmetric Carbon

Gamma-heptalactone (B89637), also known as 4-propylbutanolide, possesses a chiral center at the C4 position of its butyrolactone ring, giving rise to two stereoisomers or enantiomers: (R)-γ-heptalactone and (S)-γ-heptalactone. scentree.cogoogle.comacs.org This chirality is a crucial aspect of its chemical identity, as the spatial arrangement of the atoms around this asymmetric carbon can significantly influence the molecule's properties and biological interactions. google.comnih.gov

The two enantiomeric forms, (R) and (S), are non-superimposable mirror images of each other. google.com While both enantiomers are found in nature, the (R)-enantiomer is often the predominant form. google.comgoogle.com The odor characteristics of the two enantiomers of this compound are reported to be quite similar, which often leads to the use of its racemic mixture in applications like perfumery. scentree.coscentree.co However, subtle differences have been noted, with the (S)-(-)-enantiomer described as having a fatty, coconut note with fruity-sweet aspects, and being less intense than the (R)-enantiomer. leffingwell.com

The physical and chemical properties of this compound are summarized in the table below.

| Property | Value |

| Molecular Formula | C₇H₁₂O₂ |

| Molecular Weight | 128.17 g/mol |

| Boiling Point | 230°C |

| Flash Point | 105°C |

| Density | ~1.000 g/mL |

| Source: scentree.co |

Chiral Synthesis and Stereoselective Production

The demand for enantiomerically pure forms of gamma-lactones, including this compound, has driven the development of various chiral synthesis and stereoselective production methods. These methods aim to produce a specific enantiomer, either (R) or (S), with high purity.

One common approach to synthesizing gamma-lactones is through the intramolecular esterification of the corresponding 4-hydroxycarboxylic acid, often catalyzed by a strong acid. scentree.co However, to achieve stereoselectivity, more advanced techniques are required.

Biotechnological routes utilizing microorganisms have emerged as a promising and sustainable approach for the stereoselective synthesis of gamma-lactones. google.com Specific strains of microorganisms, such as Aspergillus sp. or Mortierella sp., can perform stereoselective hydroxylation of fatty acid substrates at the C4 position, leading to the formation of either the (R) or (S) gamma-lactone. google.com This biological approach offers an efficient and economical way to produce specific enantiomers. google.comjustia.com For instance, the bioconversion of certain substrates using Mortierella sp. strains has been shown to yield the (S)-enantiomer of gamma-hexalactone. google.com Similar principles can be applied to the production of this compound enantiomers.

Chemical synthesis routes have also been developed. For example, the reaction between acrylic acid and butanol in the presence of an alkaline sulphate or phosphate (B84403) can be used to synthesize this compound. scentree.co However, achieving high enantioselectivity in chemical synthesis often requires the use of chiral catalysts or starting materials.

Enantiomeric Differences in Biological Activity and Receptor Interactions

The chirality of a molecule can have a profound impact on its biological activity, as biological systems, such as olfactory receptors, are often stereospecific. nih.gov This means that the different spatial arrangements of enantiomers can lead to distinct interactions with these receptors, resulting in different biological responses.

In the context of insects, lactones often act as pheromones, and the specific enantiomer can be critical for eliciting a behavioral response. For example, in the case of the fruit fly Rhagoletis batava, it is the (-)-δ-heptalactone that acts as an aggregation pheromone, eliciting electrophysiological responses in both males and females, while the (+)-δ-heptalactone shows no such activity. researchgate.netresearchgate.net While this example pertains to a delta-lactone, it highlights the principle of enantiomeric specificity in insect chemical communication, which is also relevant to gamma-lactones.

Research on the olfactory perception of gamma-lactone enantiomers has shown that chirality can influence odor characteristics. google.com For this compound, while the odor of the two enantiomers is considered similar, subtle differences in intensity and quality have been reported. scentree.coleffingwell.com The (S)-(-)-4-propylbutan-4-olide is described as having a fatty, coconut note with fruity-sweet aspects and is less intense than the (R)-enantiomer. leffingwell.com The odor threshold of the (S)-enantiomer in water has been determined to be 890 ppb. leffingwell.com

The interaction of odorants with olfactory receptors is a key area of study. The stereoselectivity of these receptors means that enantiomers can bind with different affinities, leading to varied signal transduction and ultimately different odor perceptions. nih.gov While specific receptor interaction studies for the individual enantiomers of this compound are not extensively detailed in the provided search results, the general principle of stereoselective receptor interaction underpins the observed differences in biological activity and sensory perception of chiral molecules like this compound.

Advanced Analytical Methodologies in Gamma Heptalactone Research

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for investigating the molecular structure and functional groups of γ-heptalactone, providing foundational data for its identification and for monitoring chemical transformations.

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful non-destructive technique used to identify functional groups within a molecule. For γ-heptalactone, the most prominent feature in its FTIR spectrum is the strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the ester group within the lactone ring. This characteristic peak is instrumental in confirming the presence of the lactone structure.

In research settings, in-situ FTIR spectroscopy serves as a valuable tool for real-time monitoring of chemical reactions involving γ-heptalactone. For instance, studies on the atmospheric reactions of γ-heptalactone initiated by hydroxyl (OH) radicals have utilized FTIR to track the decay of the reactant and the formation of various products over time. researchgate.net By monitoring the changes in the intensity of characteristic absorption bands, researchers can deduce reaction kinetics and mechanisms. researchgate.net

Table 1: Characteristic FTIR Absorption Bands for Gamma-Heptalactone (B89637)

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~1770 | C=O Stretch | Ester (Lactone) |

| ~2960-2870 | C-H Stretch | Alkane |

| ~1180 | C-O Stretch | Ester (Lactone) |

Data sourced from typical lactone spectra for illustrative purposes.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the definitive structural elucidation of organic molecules like γ-heptalactone. slideshare.netjchps.com Both ¹H NMR (proton NMR) and ¹³C NMR (carbon NMR) provide detailed information about the chemical environment, connectivity, and stereochemistry of the atoms in the molecule. core.ac.uk

¹H NMR spectroscopy provides information on the number of different types of protons, their electronic environment, and which protons are adjacent to one another. jchps.com For γ-heptalactone, the ¹H NMR spectrum will show distinct signals for the protons on the carbon atoms of the lactone ring and the propyl side chain. The chemical shift (δ), splitting pattern (multiplicity), and integration (relative number of protons) of these signals allow for a complete assignment of the proton framework. nih.gov

Table 2: Illustrative ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~4.5 | Multiplet | 1H | -CH-O- |

| ~2.5-2.2 | Multiplet | 2H | -CH₂-C=O |

| ~1.9-1.3 | Multiplet | 6H | -CH₂- (ring and side chain) |

| ~0.9 | Triplet | 3H | -CH₃ |

Note: This table presents typical, illustrative chemical shift ranges for the proton environments in γ-heptalactone. Actual values can vary slightly based on the solvent and instrument used. Data compiled from public spectral databases. nih.gov

Chromatographic Separation and Quantification Methods

Chromatographic techniques are essential for separating γ-heptalactone from complex mixtures and for its precise quantification. These methods are routinely coupled with mass spectrometry for confident identification.

Gas Chromatography-Mass Spectrometry (GC-MS) is the premier method for the analysis of volatile and semi-volatile compounds like γ-heptalactone. In this technique, the sample is vaporized and separated based on boiling point and polarity on a chromatographic column before being fragmented and detected by a mass spectrometer. google.com

The retention time of γ-heptalactone on the GC column provides the first piece of identifying information. Upon entering the mass spectrometer, the molecule is ionized, typically by electron impact (EI), causing it to fragment in a predictable and reproducible manner. This fragmentation pattern, or mass spectrum, serves as a molecular fingerprint. The mass spectrum of γ-heptalactone is characterized by a specific set of fragment ions, with a prominent peak at a mass-to-charge ratio (m/z) of 85, corresponding to the lactone ring after the loss of the propyl side chain. nih.gov This unique fragmentation pattern allows for highly specific and sensitive identification of γ-heptalactone, even in complex samples. nih.gov

Table 3: Key Mass Spectrometry Peaks for this compound (Electron Ionization)

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Putative Fragment |

| 85 | 99.99 | [M-C₃H₇]⁺ |

| 29 | 28.18 | [C₂H₅]⁺ |

| 27 | 19.98 | [C₂H₃]⁺ |

| 56 | 13.85 | [C₄H₈]⁺ |

| 41 | 10.87 | [C₃H₅]⁺ |

Data sourced from the Human Metabolome Database (HMDB) and PubChem. nih.gov

While GC-MS is ideal for volatile compounds, Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for the analysis and purification of a broader range of molecules, including those that are less volatile or thermally unstable. mdpi.comresearchgate.net LC-MS is particularly valuable in the field of natural products and metabolomics for identifying bioactive compounds within complex biological extracts. mdpi.comnih.govnih.gov

In the context of γ-heptalactone research, LC-MS was instrumental in identifying it as an endogenously produced quorum-sensing molecule in the fungus Aspergillus nidulans. nih.gov Researchers used LC-MS to analyze culture extracts, separate the various metabolites, and identify the specific molecule responsible for the observed biological activity. nih.gov The high sensitivity and structural information provided by the mass spectrometer were key to confirming the bioactive compound as γ-heptalactone. This highlights the critical role of LC-MS in isolating and identifying specific bioactive molecules from complex biological matrices for further study. nih.govnih.gov

Advanced Techniques for Trace Analysis (e.g., SPME/GC-MS)

Detecting and quantifying γ-heptalactone at very low concentrations, particularly in food, beverages, and environmental samples, requires advanced sample preparation and analytical techniques. Headspace Solid-Phase Microextraction (HS-SPME) coupled with GC-MS is a highly effective method for this purpose. nih.govresearchgate.net

SPME is a solvent-free extraction technique that uses a coated fiber to adsorb and concentrate volatile and semi-volatile analytes from a sample's headspace. sigmaaldrich.comuliege.be This pre-concentration step significantly enhances the sensitivity of the subsequent GC-MS analysis. uliege.be The fiber, with the concentrated analytes, is then directly inserted into the GC injector, where the analytes are thermally desorbed for separation and detection. sigmaaldrich.com

Theoretical and Computational Investigations of Gamma Heptalactone

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are statistical methods that correlate the chemical structure of a compound with its activity, such as its reaction rate. acs.orgresearchgate.net These models are a scalable alternative to time-consuming experimental methods for predicting the atmospheric behavior of numerous VOCs. researchgate.netcopernicus.org

The atmospheric lifetime of γ-heptalactone is primarily determined by its reaction rates with key atmospheric oxidants: the hydroxyl radical (•OH) during the day, and to a lesser extent, the nitrate (B79036) radical (NO3) and ozone (O3) at night. copernicus.org QSAR models are frequently employed to estimate these reaction rate coefficients (k).

For the reaction with •OH radicals, a crucial daytime oxidant, experimental studies have determined the rate coefficient (kOH) for γ-heptalactone to be (8.8 ± 1.9) × 10⁻¹² cm³ molecule⁻¹ s⁻¹ at 298 K. researchgate.netresearchgate.net Structure-activity relationship (SAR) estimations are often used to predict which sites on the molecule are most likely to react. acs.orgresearchgate.net

Table 1: Experimental and Predicted Reaction Rate Coefficients for γ-Heptalactone with Atmospheric Oxidants at 298 K This table summarizes the experimentally determined rate coefficient for the reaction of γ-heptalactone with the hydroxyl radical (OH) and provides context for the types of predictions made by QSAR and other computational models.

| Oxidant | Rate Coefficient (k) (cm³ molecule⁻¹ s⁻¹) | Method | Reference |

|---|---|---|---|

| •OH | (8.8 ± 1.9) × 10⁻¹² | Experimental (Relative Rate) | researchgate.net |

The primary degradation pathway for γ-heptalactone initiated by •OH radicals is through hydrogen abstraction, where the radical removes a hydrogen atom from the lactone, forming a carbon-centered radical and a water molecule. copernicus.org Computational studies, including SAR and more advanced theoretical methods, are used to determine the probability of H-atom abstraction from different positions on the γ-heptalactone molecule.

For γ-lactones, studies consistently show that the hydrogen atoms on the carbon adjacent to the ring oxygen (the C5 position) are particularly susceptible to abstraction. copernicus.orgresearchgate.net This heightened reactivity is attributed to the stabilizing effect of the adjacent oxygen heteroatom on the resulting tertiary radical. researchgate.net Product studies of the reaction between γ-heptalactone and •OH radicals support this, with the identified products suggesting that the C5 site is the favored position for H-abstraction. researchgate.net This preference for abstraction at the C5 position is a key factor in determining the subsequent degradation mechanism and the final products formed in the atmosphere. researchgate.netresearchgate.net

Ab Initio and Density Functional Theory (DFT) Calculations

For a more detailed and accurate understanding of reaction pathways, researchers utilize high-level quantum chemical methods like ab initio and Density Functional Theory (DFT). acs.orgnih.gov These first-principles calculations can model the electronic structure of molecules and map out the entire potential energy surface of a reaction without prior experimental data. acs.org

DFT calculations are instrumental in elucidating the step-by-step mechanisms of atmospheric degradation reactions. dntb.gov.ua By optimizing the geometries of reactants, products, and, crucially, the transition states that connect them, a complete picture of the reaction pathway can be constructed. acs.orgdntb.gov.ua For instance, in the reaction of γ-heptalactone with •OH, DFT can be used to model the formation of a pre-reaction complex, the structure of the transition state for each possible H-abstraction, and the subsequent post-reaction complex. acs.org

These calculations can also investigate competing reaction pathways, such as the possibility of the •OH radical adding to the carbonyl carbon. acs.org For similar lactones, such addition reactions have been shown to have significantly higher energy barriers compared to H-abstraction, making them less favorable under atmospheric conditions. acs.org The detailed geometries provided by DFT are essential for understanding the stereoelectronic effects that govern reactivity. acs.org

A key output of DFT and ab initio calculations is the energetic profile of a reaction, which includes the calculation of activation barriers (energy of the transition state relative to the reactants) and reaction enthalpies. acs.orgresearchgate.net These energy values are critical for calculating theoretical reaction rate constants using methods like Transition State Theory (TST). nih.govscience.gov

By calculating the activation energy for H-abstraction from each unique carbon center in γ-heptalactone, computational models can quantitatively confirm which pathways are most favorable. acs.org Lower activation barriers correspond to faster reaction rates. nih.gov These energetic profiles provide a theoretical basis for the probabilities determined by QSAR, confirming, for example, that H-abstraction from the C5 position is the most kinetically favorable pathway for γ-heptalactone's reaction with •OH radicals. researchgate.netresearchgate.net Comparing the computed threshold energies with experimental data, where available, serves to validate the chosen theoretical model. researchgate.netdntb.gov.ua

Artificial Intelligence (AI) and Machine Learning Models for Chemical Reactivity

The latest evolution in predictive atmospheric chemistry involves the application of Artificial Intelligence (AI) and Machine Learning (ML). copernicus.orgeurekalert.org These models can learn complex, non-linear relationships directly from large datasets of chemical reactions, often outperforming traditional QSAR models. copernicus.org

ML models, particularly those using graph neural networks, can learn features directly from a molecule's graphical structure, avoiding the need for predefined molecular descriptors used in QSAR. copernicus.org Recently, a Siamese message passing neural network architecture called Vreact was developed to predict VOC-oxidant reactivity. copernicus.org This model demonstrated high accuracy, achieving a coefficient of determination (R²) of 0.941 on its test set for predicting the logarithm of the rate constants (log10ki). copernicus.org For γ-heptalactone's reaction with •OH, the Vreact model showed a particularly small prediction error, highlighting the potential of AI to provide highly accurate kinetic data for atmospheric modeling. copernicus.org Such advanced models can be integrated into platforms that allow for rapid screening of the reactivity of a vast number of chemical compounds. rsc.orgnih.gov

Predictive Models for Atmospheric Oxidation Reaction Rate Constants

The atmospheric lifetime and environmental impact of volatile organic compounds (VOCs) like gamma-heptalactone (B89637) are largely determined by their oxidation rates with atmospheric radicals. researchgate.netresearchgate.net Accurately predicting the reaction rate constants for these oxidation processes is crucial for atmospheric modeling and impact assessment. researchgate.netcopernicus.org To this end, sophisticated predictive models, particularly those based on artificial intelligence and computational chemistry, have been developed.